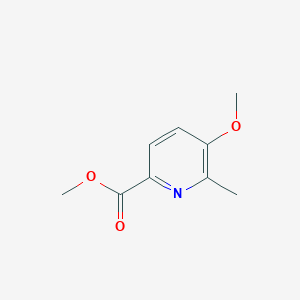

Methyl 5-methoxy-6-methylpicolinate

説明

特性

分子式 |

C9H11NO3 |

|---|---|

分子量 |

181.19 g/mol |

IUPAC名 |

methyl 5-methoxy-6-methylpyridine-2-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-6-8(12-2)5-4-7(10-6)9(11)13-3/h4-5H,1-3H3 |

InChIキー |

KNHDIULGDLMXFQ-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=N1)C(=O)OC)OC |

製品の起源 |

United States |

類似化合物との比較

Key Observations:

- Substituent Effects: Electron-Donating Groups (e.g., -OCH₃, -CH₃): Enhance ring electron density, increasing stability toward electrophilic substitution. This compound’s methoxy and methyl groups likely improve solubility in non-polar solvents compared to halogenated analogs . Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Increase reactivity in nucleophilic aromatic substitution. For instance, Methyl 6-chloro-5-(trifluoromethyl)picolinate exhibits higher metabolic stability due to the CF₃ group .

Physicochemical Properties

- Boiling Point/Melting Point: Methyl esters generally exhibit lower melting points than their carboxylic acid counterparts. For example, Methyl 4-amino-6-methoxypicolinate is a solid at room temperature, while Methyl 6-methyl-3-phenylpicolinate may exist as an oil due to increased hydrophobicity .

- Solubility: Methoxy and amino groups enhance water solubility, whereas chloro and trifluoromethyl groups reduce it .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-methoxy-6-methylpicolinate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves esterification of the corresponding picolinic acid derivative under acidic catalysis (e.g., H₂SO₄ in methanol) . Key variables include:

- Temperature : 60–80°C for efficient ester formation while minimizing side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity for substitutions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the ester with >95% purity .

- Data Optimization : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and adjust stoichiometry of methylating agents (e.g., methyl iodide) to avoid over-alkylation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm, split due to methyl substitution). Integrate peaks to confirm substitution patterns .

- IR Spectroscopy : Look for ester C=O stretch (~1720 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak (m/z ~195 for C₉H₁₁NO₃) and fragmentation patterns (e.g., loss of –OCH₃) confirm structural integrity .

Q. How do structural analogs of this compound differ in reactivity?

- Methodological Answer : Compare substituent effects using analogs like Methyl 6-chloro-5-methylpicolinate (CAS 178421-22-2) and Methyl 6-hydroxy-4-methoxypicolinate (CAS 1443759-42-9):

- Electron-Withdrawing Groups (e.g., Cl): Increase electrophilicity at the pyridine ring, favoring nucleophilic aromatic substitution .

- Electron-Donating Groups (e.g., OCH₃): Enhance stability but reduce reactivity in cross-coupling reactions .

- Data Table :

| Analog | Key Substituent | Reactivity in SNAr |

|---|---|---|

| Methyl 5-methoxy-6-methyl | OCH₃, CH₃ | Moderate |

| Methyl 6-chloro-5-methyl | Cl, CH₃ | High |

| Methyl 6-hydroxy-4-methoxy | OH, OCH₃ | Low |

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data for methyl-substituted picolinates?

- Methodological Answer : Discrepancies in ¹³C NMR shifts (e.g., carbonyl carbons) may arise from solvent polarity or concentration effects. To standardize:

- Use deuterated DMSO for consistent hydrogen bonding environments .

- Compare with computational models (DFT calculations) to validate experimental assignments .

Q. How can this compound be leveraged to design bioactive derivatives?

- Methodological Answer :

- Functionalization : Introduce sulfonamide or amide groups at the methyl position via Pd-catalyzed C–H activation .

- Biological Screening : Test derivatives against kinase targets (e.g., EGFR) using in vitro assays. Prioritize compounds with logP <3.5 for improved bioavailability .

- Hypothesis : The methyl group at position 6 may sterically hinder binding, while the methoxy group at position 5 enhances solubility.

Q. What experimental designs mitigate challenges in regioselective substitutions on the pyridine ring?

- Methodological Answer :

- Directed Ortho-Metalation : Use LTMP (lithium tetramethylpiperidide) to deprotonate position 6 selectively, enabling bromination or iodination .

- Protecting Groups : Temporarily protect the ester moiety with tert-butyl groups to direct substitutions to the methoxy-methyl region .

- Data Contradiction Analysis : Conflicting yields (e.g., 40% vs. 70%) in similar compounds () suggest solvent purity (anhydrous vs. technical grade) as a critical variable .

Methodological Considerations

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to align with protocols for Methyl 6-bromo-3-(4-methoxybenzyloxy)picolinate .

- Ethical Reporting : Avoid overinterpretation of biological activity without dose-response data, per guidelines in (FINER criteria).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。